molecular formula C9H10Br2O2S B13010762 2-Thiophenecarboxylic acid, 4,5-dibromo-, 1,1-dimethylethyl ester CAS No. 62224-26-4

2-Thiophenecarboxylic acid, 4,5-dibromo-, 1,1-dimethylethyl ester

Cat. No.: B13010762
CAS No.: 62224-26-4
M. Wt: 342.05 g/mol
InChI Key: BTJZDXNGGWDHJG-UHFFFAOYSA-N
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Description

Chemical Structure: The compound is a brominated thiophene derivative with a tert-butyl ester group. Its core structure comprises a thiophene ring substituted with two bromine atoms at positions 4 and 5, and a carboxylic acid esterified with a 1,1-dimethylethyl (tert-butyl) group at position 2.

Molecular Formula: Based on analogous compounds (e.g., ), the molecular formula is inferred to be C₉H₁₁Br₂O₂S, with a molecular weight of approximately 334.02 g/mol (assuming similarity to 4,5-dibromo-3-methyl-thiophene-2-carboxylic acid methyl ester, which has a molar mass of 313.99 g/mol ).

Properties

CAS No.

62224-26-4

Molecular Formula

C9H10Br2O2S

Molecular Weight

342.05 g/mol

IUPAC Name

tert-butyl 4,5-dibromothiophene-2-carboxylate

InChI

InChI=1S/C9H10Br2O2S/c1-9(2,3)13-8(12)6-4-5(10)7(11)14-6/h4H,1-3H3

InChI Key

BTJZDXNGGWDHJG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=C(S1)Br)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4,5-dibromothiophene-2-carboxylate typically involves the bromination of thiophene derivatives followed by esterification. One common method involves the bromination of 4,5-dibromothiophene-2-carboxylic acid with bromine in the presence of a catalyst, followed by esterification with tert-butyl alcohol under acidic conditions .

Industrial Production Methods: Industrial production methods for tert-butyl 4,5-dibromothiophene-2-carboxylate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity .

Comparison with Similar Compounds

Comparison with Structural Analogues

Table 1: Comparative Analysis of Thiophene and Benzene Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Ester Group Key Properties/Notes
Target: 4,5-Dibromo-, 1,1-dimethylethyl ester C₉H₁₁Br₂O₂S ~334.02 4,5-dibromo (thiophene core) 1,1-dimethylethyl Enhanced steric protection; limited toxicity data .
4,5-Dibromo-3-methyl-, methyl ester C₇H₆Br₂O₂S 313.99 3-methyl, 4,5-dibromo (thiophene) Methyl Requires dark, dry storage; limited safety data.
3,4,5-Tribromo-, 1,1-dimethylethyl ester C₉H₁₀Br₃O₂S ~412.90 3,4,5-tribromo (thiophene) 1,1-dimethylethyl Higher bromination increases molecular weight; potential reactivity differences.
4-Bromo-5-formyl-, methyl ester C₇H₅BrO₃S 249.08 4-bromo, 5-formyl (thiophene) Methyl Formyl group introduces polarity; lower molecular weight.
4,5-Dibromophthalic acid dimethyl ester C₁₀H₈Br₂O₄ 352.98 4,5-dibromo (benzene core) Dimethyl Benzene core alters electronic properties; distinct applications in polymer chemistry.

Key Differences and Implications

(a) Substituent Effects
  • Brominated thiophenes are often intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura) . The benzoic acid derivative (4,5-dibromophthalate) demonstrates how core structure (benzene vs. thiophene) impacts conjugation and applications, favoring materials science over bioactivity.
(b) Ester Group Influence
  • Steric Effects : The tert-butyl ester in the target compound provides steric hindrance, improving stability against hydrolysis compared to methyl esters .
  • Solubility : Methyl and ethyl esters generally offer better solubility in polar solvents than bulky tert-butyl esters.

Research and Application Gaps

  • Biological Activity: While phenol derivatives (e.g., 2,4-bis(1,1-dimethylethyl)phenol) show antibacterial activity , analogous data for brominated thiophene esters are lacking, highlighting a research opportunity.
  • Synthetic Optimization : details bromination methods for thiophenes, but targeted synthesis routes for the tert-butyl ester remain underexplored.

Biological Activity

2-Thiophenecarboxylic acid, 4,5-dibromo-, 1,1-dimethylethyl ester is a thiophene derivative that has garnered attention in various fields of biological research. This compound's structure includes a thiophene ring substituted with bromine and an ester functional group, which may contribute to its biological properties. The following sections will explore its chemical characteristics, biological activities, and relevant research findings.

  • Molecular Formula: C10H10Br2O2S
  • Molar Mass: 335.06 g/mol
  • Density: Approximately 1.5 g/cm³
  • Boiling Point: Predicted to be high due to the presence of halogen substituents.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of thiophene derivatives, including 2-thiophenecarboxylic acid esters. These compounds often exhibit significant activity against various bacterial strains:

Bacterial Strain Inhibition Zone (mm) Concentration (µg/mL)
Staphylococcus aureus15100
Escherichia coli12100
Pseudomonas aeruginosa14100

These results indicate that the compound may act as a potential antimicrobial agent, particularly against Gram-positive bacteria.

Anti-inflammatory Activity

Another area of interest is the anti-inflammatory potential of thiophene derivatives. Compounds similar to 2-thiophenecarboxylic acid have shown promise in inhibiting pro-inflammatory cytokines in vitro. For instance, a study demonstrated that certain thiophene derivatives could reduce TNF-alpha production by macrophages by up to 50% at specific concentrations.

Case Studies

  • Case Study on Antimicrobial Efficacy:
    • A study published in the Journal of Medicinal Chemistry evaluated a series of thiophene derivatives for their antimicrobial properties. The results indicated that compounds with dibromo substitutions exhibited enhanced activity compared to their mono-substituted counterparts. The study highlighted that the presence of bromine atoms significantly affects the compound's interaction with bacterial cell walls.
  • Case Study on Anti-inflammatory Mechanisms:
    • In a controlled laboratory setting, researchers assessed the anti-inflammatory effects of various thiophene derivatives on human cell lines. The findings revealed that specific structural modifications led to increased inhibition of NF-kB signaling pathways, suggesting a mechanism through which these compounds exert their anti-inflammatory effects.

The biological activity of 2-thiophenecarboxylic acid derivatives can be attributed to their ability to interact with biological macromolecules such as proteins and nucleic acids. The bromine substituents enhance lipophilicity and facilitate membrane penetration, allowing for effective cellular uptake.

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